molecular formula C29H27F3N2O4 B11597151 11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11597151
M. Wt: 524.5 g/mol
InChI Key: DPUDIVIYBCKIIS-UHFFFAOYSA-N
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Description

This compound features a complex structure with intriguing pharmacological potential. The core consists of a hexahydrodibenzo[b,e][1,4]diazepine ring system, flanked by a trifluoromethylphenyl group and a trimethoxyphenyl group. Let’s explore its various facets!

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the cyclization of appropriate precursors, followed by functional group modifications. For instance, a key step might be the formation of the hexahydrodibenzo[b,e][1,4]diazepine ring via intramolecular reactions.

Reaction Conditions:: The exact conditions depend on the specific synthetic pathway chosen. Researchers often employ reagents like Lewis acids or bases to facilitate cyclization. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize synthetic routes for scalability, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The trimethoxyphenyl group can undergo oxidative transformations, potentially leading to new derivatives.

    Reduction: Reduction of the trifluoromethylphenyl moiety may yield different analogs.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents::

    Oxidation: Oxone, mCPBA (meta-chloroperoxybenzoic acid)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl or aryl halides, nucleophiles (e.g., amines, thiols)

Major Products:: The specific products depend on the reaction conditions and substituents. Variants with altered pharmacological properties may arise.

Scientific Research Applications

This compound’s versatility extends across various fields:

    Chemistry: As a synthetic target, it inspires novel methodologies.

    Biology: It interacts with cellular components, impacting diverse pathways.

    Industry: Its unique structure may find use in materials science or catalysis.

Mechanism of Action

The compound likely engages specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H27F3N2O4

Molecular Weight

524.5 g/mol

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H27F3N2O4/c1-36-24-14-18(15-25(37-2)28(24)38-3)17-12-22-26(23(35)13-17)27(34-21-7-5-4-6-20(21)33-22)16-8-10-19(11-9-16)29(30,31)32/h4-11,14-15,17,27,33-34H,12-13H2,1-3H3

InChI Key

DPUDIVIYBCKIIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(F)(F)F)C(=O)C2

Origin of Product

United States

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